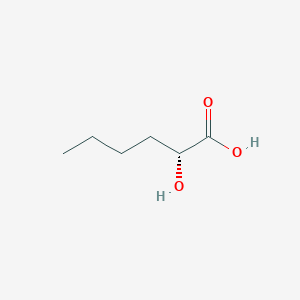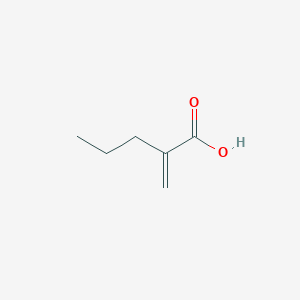
2-Fluoro-4-trifluoromethyl-benzamidine
Übersicht
Beschreibung
2-Fluoro-4-trifluoromethyl-benzamidine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the development of novel drugs. This compound has been found to have unique properties that make it a promising candidate for use in various biochemical and physiological studies.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-4-trifluoromethyl-benzamidine has been extensively studied for its potential applications in the development of novel drugs. It has been found to have inhibitory effects on various enzymes such as trypsin, thrombin, and factor Xa. These enzymes play a crucial role in the coagulation cascade and are therefore important targets for the development of anticoagulant drugs. 2-Fluoro-4-trifluoromethyl-benzamidine has also been found to have potential applications in the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes.
Wirkmechanismus
The mechanism of action of 2-Fluoro-4-trifluoromethyl-benzamidine involves the inhibition of enzymes such as trypsin, thrombin, and factor Xa. These enzymes are responsible for the coagulation cascade, which is a complex process that involves the formation of blood clots. By inhibiting these enzymes, 2-Fluoro-4-trifluoromethyl-benzamidine can prevent the formation of blood clots and therefore has potential applications in the development of anticoagulant drugs.
Biochemical and Physiological Effects:
Studies have shown that 2-Fluoro-4-trifluoromethyl-benzamidine has a range of biochemical and physiological effects. It has been found to have anti-inflammatory properties, which can be attributed to its inhibitory effects on enzymes such as trypsin and thrombin. It has also been found to have potential applications in the treatment of diseases such as cancer, Alzheimer's disease, and diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-Fluoro-4-trifluoromethyl-benzamidine in lab experiments is its inhibitory effects on enzymes such as trypsin, thrombin, and factor Xa. This makes it a promising candidate for use in the development of anticoagulant drugs. However, one of the limitations of using this compound is its toxicity. Studies have shown that it can be toxic to cells at high concentrations, which can limit its applications in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-Fluoro-4-trifluoromethyl-benzamidine. One of the areas of research is the development of novel anticoagulant drugs based on this compound. Another area of research is the investigation of its potential applications in the treatment of diseases such as cancer, Alzheimer's disease, and diabetes. Additionally, further studies are needed to understand the mechanism of action of this compound and its effects on various enzymes and biological processes.
Eigenschaften
IUPAC Name |
2-fluoro-4-(trifluoromethyl)benzenecarboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4N2/c9-6-3-4(8(10,11)12)1-2-5(6)7(13)14/h1-3H,(H3,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPSIMQXIRRBQFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)F)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20399781 | |
| Record name | 2-Fluoro-4-trifluoromethyl-benzamidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20399781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-4-trifluoromethyl-benzamidine | |
CAS RN |
885957-02-8 | |
| Record name | 2-Fluoro-4-trifluoromethyl-benzamidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20399781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



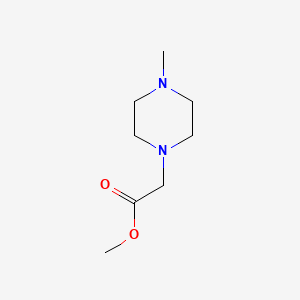
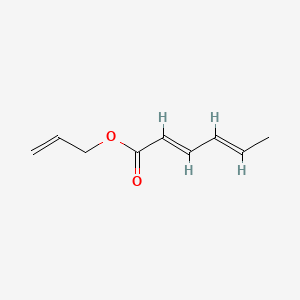

![1,1'-Biphenyl, 4,4'-bis[2-(2,5-dimethylphenyl)ethenyl]-](/img/structure/B1599038.png)


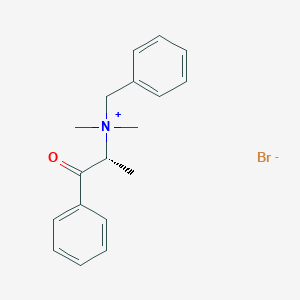



![(R)-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanamine](/img/structure/B1599048.png)
